3-p-Tolylamino-propionitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

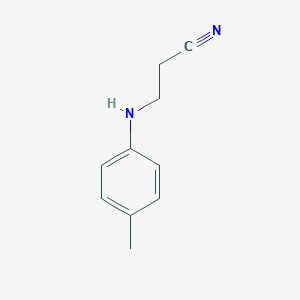

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-methylanilino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6,12H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXMURBQSSTNIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365220 | |

| Record name | 3-p-Tolylamino-propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-24-3 | |

| Record name | 3-p-Tolylamino-propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Versatile Building Block in Organic Synthesis

The utility of a chemical compound in organic synthesis is often determined by its ability to serve as a "building block"—a foundational molecule that can be reliably and efficiently converted into a variety of more complex structures. 3-p-Tolylamino-propionitrile fits this description well due to the inherent reactivity of its constituent parts.

The nitrile group (–C≡N) is a particularly powerful functional group in synthesis. It can be transformed into a wide array of other functionalities, including amines, carboxylic acids, amides, and ketones, making it a linchpin for molecular elaboration. The presence of the secondary amine and the aromatic tolyl group further enhances the synthetic potential of this compound, allowing for the introduction of aryl-amino moieties into target molecules.

Research has shown that aminonitrile scaffolds are key intermediates in the synthesis of a variety of organic compounds. researchgate.net For instance, related α-aminonitriles derived from p-toluidine (B81030) (the same amine precursor as in this compound) have been used to create new metal complexes, demonstrating the utility of this structural motif in coordination chemistry. researchgate.net While direct studies on this compound are specific, the broader class of 3-aminopropionitrile derivatives is well-established as precursors for complex heterocyclic systems. srce.hr The strategic placement of the amino and nitrile groups allows for intramolecular reactions or sequential intermolecular reactions to build cyclic structures, underscoring its role as a flexible and valuable synthetic intermediate.

Role in the Synthesis of Nitrogen Containing Organic Compounds

Nitrogen-containing compounds are of paramount importance in chemistry, forming the structural core of the vast majority of pharmaceuticals, agrochemicals, and biologically active natural products. beilstein-journals.org The synthesis of these molecules is a central goal of organic chemistry, and 3-p-Tolylamino-propionitrile serves as a valuable precursor for this purpose, particularly for heterocyclic compounds.

Heterocycles are cyclic compounds containing at least one atom other than carbon within the ring, with nitrogen being the most common heteroatom. rsc.org The structure of this compound is pre-disposed to form such rings. The three-carbon backbone, with a nitrogen atom at one end and a nitrile group at the other, is an ideal template for cyclization reactions to form five- or six-membered rings.

A prominent application of similar aminopropionitrile derivatives is in the synthesis of pyrimidines, a class of six-membered heterocycles found in nucleic acids (thymine, cytosine, uracil) and many drugs. orientjchem.org General methods have been developed for preparing pyrimidine (B1678525) derivatives from β-aminopropionitrile precursors through their reaction with reagents like acetimidic acid methyl ester. google.comgoogle.com These processes involve the cyclocondensation of the aminopropionitrile with a partner that provides the remaining atoms needed to form the pyrimidine ring.

Furthermore, research on related structures provides direct evidence for the utility of the p-tolylamino group in forming complex heterocycles. In one study, a compound containing a p-tolylamino group was integral to the synthesis of a hexahydrocinnoline derivative, a bicyclic nitrogen-containing system. srce.hr The reaction involved the cyclization of a precursor that ultimately incorporated the p-tolylamino moiety into the final heterocyclic framework. srce.hr Similarly, aminopyrazole carbonitriles, which share the aminonitrile feature, are used to synthesize pyrazolo[3,4-d]pyrimidines, another important class of bioactive heterocycles. mdpi.com

The reactivity of the this compound scaffold is highlighted in the synthesis of related compounds like anti-3-(4-Bromophenyl)-2-hydroxy-3-(p-tolylamino)propanenitrile, showcasing its role in building functionalized linear precursors that are poised for further transformations. caltech.edu

Emerging Applications in Advanced Chemical Synthesis

Classical Synthetic Routes

Traditional methods for the synthesis of β-aminonitriles have long been established, primarily relying on nucleophilic addition reactions. These routes are valued for their simplicity and the use of readily available starting materials.

Nucleophilic Addition Reactions: Cyanoethylation of Aromatic Amines

Cyanoethylation is a key reaction that involves the addition of a nucleophile to acrylonitrile (B1666552). wikipedia.org In the context of synthesizing this compound, the nucleophile is an aromatic amine, specifically p-toluidine (B81030). This reaction, a type of aza-Michael addition, attaches a 2-cyanoethyl group to the nitrogen atom of the amine. wikipedia.orgias.ac.in

The direct reaction of anilines with acrylonitrile is a fundamental method for producing N-substituted-β-aminopropionitriles. asianpubs.org Aromatic amines, however, are generally less reactive than their aliphatic counterparts and often require a catalyst to proceed efficiently. ijstr.orggoogle.com While uncatalyzed reactions can occur, they are typically slow. googleapis.com

The reaction involves the nucleophilic attack of the amine's nitrogen atom on the β-carbon of acrylonitrile. asianpubs.org For primary aromatic amines like p-toluidine, the reaction primarily results in the N-monocyanoethyl derivative, as the addition of a second cyanoethyl group to the same nitrogen is significantly less favorable. google.com

Various catalysts can be employed to facilitate this reaction. Acidic catalysts such as acetic acid, cuprous chloride, and cupric acetate (B1210297) have been traditionally used. asianpubs.orggoogle.com For instance, the cyanoethylation of aromatic amines can be effectively carried out using cupric acetate as a catalyst. More recent methods have explored the use of yttrium nitrate (B79036) hexahydrate as a biocompatible and efficient catalyst for the mono-cyanoethylation of primary aromatic amines in a protic solvent at room temperature. ias.ac.in This method offers high selectivity, and the water-soluble catalyst is easily removed from the reaction mixture. ias.ac.in Another approach utilizes silica-alumina as a heterogeneous catalyst at elevated temperatures (80°C to 300°C), which also favors the formation of the N-monocyanoethyl derivative. google.com

The reaction conditions, including the choice of catalyst and solvent, can significantly influence the reaction rate and yield. For example, sterically hindered aromatic amines may necessitate higher pressures and temperatures to achieve a good conversion. ijstr.orgresearchgate.net

A study on the yttrium nitrate-catalyzed cyanoethylation of various amines with acrylonitrile demonstrated high yields for several derivatives. The following table summarizes the results for selected aromatic amines.

| Amine | Product | Yield (%) |

|---|---|---|

| Aniline (B41778) | 3-(Phenylamino)propanenitrile | 85 |

| p-Toluidine | 3-(p-Tolylamino)propionitrile | 99 |

| p-Anisidine | 3-(4-Methoxyphenylamino)propionitrile | 97 |

Data sourced from a study on yttrium nitrate-catalyzed cyanoethylation. ias.ac.inias.ac.in The reaction was carried out with 10 mol% of Yttrium Nitrate in methanol (B129727) at room temperature.

Acetone (B3395972) cyanohydrin serves as a convenient and less hazardous source of hydrogen cyanide (HCN) for various chemical transformations. wikipedia.orgtcichemicals.com In the context of cyanoethylation, it can be used in transhydrocyanation reactions, where an equivalent of HCN is transferred to an acceptor molecule. wikipedia.org This process is typically initiated by a base. wikipedia.org

While direct cyanoethylation with acrylonitrile is more common for synthesizing β-aminonitriles, acetone cyanohydrin is a key reagent in related reactions, such as the Strecker synthesis of α-aminonitriles. tcichemicals.com It can also be used as a cyanide source for the nucleophilic substitution of alkyl halides to produce the corresponding nitriles. tcichemicals.comsioc-journal.cn For example, the Mitsunobu reaction can utilize acetone cyanohydrin to convert primary and secondary alcohols to the corresponding alkanenitriles with inversion of stereochemistry. tcichemicals.com

Strecker-Type Reactions for α-Aminonitriles (Analogous Systems)

The Strecker reaction, first reported in 1850, is a classic and versatile method for synthesizing α-aminonitriles, which are precursors to amino acids. d-nb.inforesearchgate.netmdpi.com This one-pot, three-component reaction involves an aldehyde or ketone, an amine, and a cyanide source, typically hydrogen cyanide, potassium cyanide, or trimethylsilyl (B98337) cyanide (TMSCN). d-nb.inforesearchgate.netcabidigitallibrary.org

The reaction proceeds through the formation of an imine intermediate from the aldehyde and amine, followed by the nucleophilic addition of the cyanide ion to the imine carbon. cabidigitallibrary.org A wide range of catalysts, including indium powder in water, have been shown to be effective for this transformation, accommodating various aliphatic and aromatic aldehydes and amines. d-nb.info The use of TMSCN as a cyanide source is common in modern variations of the Strecker reaction. d-nb.infocabidigitallibrary.org

While the Strecker synthesis directly produces α-aminonitriles, not the β-aminonitrile structure of this compound, the principles of imine formation and subsequent cyanation are fundamental in nitrile chemistry and provide a basis for understanding related transformations.

Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness. The synthesis of β-aminonitriles has benefited significantly from the development of novel catalytic systems.

Metal-Catalyzed Cyanation and Amination Reactions

Transition metal catalysis has emerged as a powerful tool for the formation of C-N and C-CN bonds, which are central to the synthesis of aminonitriles. nih.govresearchgate.net Ruthenium, cobalt, and nickel-based catalysts have shown significant promise in these transformations.

Ruthenium catalysts, for instance, have been employed in the oxidative cyanation of tertiary amines. beilstein-journals.org Both heterogeneous catalysts, like starch-immobilized ruthenium trichloride, and homogeneous catalysts, such as RuCl₃·nH₂O, have been effective. beilstein-journals.org These reactions typically use sodium cyanide as the cyano source and an oxidant like hydrogen peroxide or molecular oxygen. beilstein-journals.org The yields are often better for aromatic amines with electron-donating substituents. beilstein-journals.org

Cobalt-catalyzed oxidative α-cyanation of tertiary aromatic amines has also been developed, using trimethylsilyl cyanide in the presence of an oxidizing agent like tert-butyl hydroperoxide to produce α-aminonitriles in good yields. elsevierpure.com

Nickel-catalyzed reactions have shown versatility in this area. One novel approach involves the cyanation of α-aryl amines using carbon dioxide and ammonia (B1221849) as the source of the cyano group. nih.govacs.org This method provides a cyanide-free route to valuable benzylic nitriles and demonstrates broad functional group tolerance. nih.govacs.org Nickel catalysts have also been utilized in the amination of α-aryl methyl ethers, providing another route to α-aryl amines which are precursors for nitrile synthesis. scholaris.ca

The following table presents a selection of metal-catalyzed cyanation reactions of amines, highlighting the diversity of catalysts and reaction conditions.

| Catalyst System | Amine Type | Cyano Source | Product Type | Reference |

|---|---|---|---|---|

| Starch-immobilized RuCl₃ / H₂O₂ | Tertiary Aromatic | NaCN | α-Aminonitrile | beilstein-journals.org |

| RuCl₃·nH₂O / O₂ | Tertiary Aromatic | NaCN | α-Aminonitrile | beilstein-journals.org |

| Co(II) / t-BuOOH | Tertiary Aromatic | TMSCN | α-Aminonitrile | elsevierpure.com |

| Ni / dppe / CO₂/NH₃ | α-Aryl | CO₂/NH₃ | α-Aryl Nitrile | nih.govacs.org |

Role of Lewis Acid and Base Catalysis in Cyanoethylation Processes

Both Lewis acids and bases can catalyze cyanoethylation and related reactions, such as the addition of cyanide to aldehydes and ketones (cyanohydrin formation). nih.govprinceton.eduyoutube.comnih.gov Lewis acids activate electrophiles, like the carbonyl group of an aldehyde, by coordinating to them, thereby increasing their electrophilicity. youtube.com This facilitates the nucleophilic attack by the cyanide source. nih.gov

Conversely, Lewis bases can act as nucleophilic catalysts. princeton.edu In the context of cyanoethylation, a Lewis base can activate the acrylonitrile substrate or the amine nucleophile. For instance, in the synthesis of cyanohydrins, it is not always immediately apparent from the catalyst's structure whether Lewis acid or Lewis base catalysis is the dominant pathway. nih.gov Hammett analysis has been employed to investigate the predominant catalytic mechanism in asymmetric cyanohydrin synthesis using various metal-salen complexes. nih.gov In some systems, a non-linear Hammett plot indicates a change in mechanism, with Lewis base catalysis becoming more significant as the carbonyl compound becomes more electron-deficient. nih.gov The interplay between Lewis acid and base catalysis is crucial for optimizing reaction efficiency and selectivity. elsevierpure.com

Optimization of Catalyst Loading and Reaction Conditions for Enhanced Yield and Purity

Optimizing catalyst loading and reaction conditions is critical for maximizing the yield and purity of this compound while ensuring cost-effectiveness. catalysis.blognumberanalytics.comaiche.orginteresjournals.org Insufficient catalyst loading can lead to incomplete reactions and lower yields, whereas excessive amounts are wasteful and can complicate product purification. catalysis.blog Techniques such as Design of Experiments (DoE) and Response Surface Methodology (RSM) are valuable for systematically identifying the optimal catalyst concentration. catalysis.blog

Reaction conditions, including temperature, pressure, solvent, and reaction time, also significantly influence the outcome. numberanalytics.comaiche.org For instance, in iron-catalyzed α-C-H cyanation, optimization studies have shown that the choice of cyanide source and the use of additives like 18-crown-6 (B118740) can substantially improve yields. organic-chemistry.org Similarly, in titanium-catalyzed amination of cyanohydrins, the reaction temperature and the presence of additives like benzoic acid can be tuned to optimize the yield of the desired α-aminonitrile. acs.org Careful control of these parameters is essential for developing efficient and sustainable synthetic processes. aiche.orginteresjournals.org

Table 2: Factors for Optimization in Catalytic Synthesis

| Parameter | Rationale for Optimization | Potential Impact |

| Catalyst Loading | Balance between reaction rate and cost/purification | Affects reaction kinetics, yield, and process economics. catalysis.bloginteresjournals.org |

| Temperature | Influence on reaction rate and selectivity | Can alter reaction pathways and lead to side products. numberanalytics.com |

| Solvent | Affects solubility, catalyst stability, and reactivity | Can influence reaction mechanism and product distribution. |

| Reactant Concentration | Stoichiometry and reaction kinetics | Impacts reaction rate and can influence selectivity. |

| Additives/Co-catalysts | Enhance catalyst activity or selectivity | Can improve yield and purity by modifying the catalytic cycle. organic-chemistry.orgacs.org |

Novel Synthetic Pathways and Process Intensification

The development of novel synthetic routes and the intensification of existing processes are key areas of ongoing research for the synthesis of this compound and its analogues. Process intensification aims to develop smaller, more efficient, and sustainable chemical processes. acs.org This can involve the use of microreactors, which offer enhanced heat and mass transfer, leading to better control over reaction conditions and potentially higher yields and selectivity. acs.org

Novel pathways may involve exploring new catalytic systems, utilizing alternative and more sustainable starting materials, or developing one-pot multi-component reactions to reduce the number of synthetic steps. The "cyano-borrowing" strategy is an example of a novel pathway that improves atom economy by utilizing both the cyano group and the carbonyl byproduct of cyanohydrins. researchgate.netrsc.org As the demand for fine chemicals and pharmaceutical intermediates grows, the development of innovative and intensified synthetic methodologies will continue to be a major focus.

Continuous Flow Processes for Scalable Production

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, particularly for scalable production. mdpi.com This approach involves pumping reagents through a network of tubes or microreactors, where the reaction occurs. researchgate.netnih.gov The inherent benefits of this methodology, such as superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, make it highly suitable for the synthesis of aminonitriles. mdpi.comtue.nl

For the production of aminonitriles, continuous flow operations can lead to increased reaction efficiency, affording products in excellent yield and purity. researchgate.net The Strecker reaction, a three-component reaction between an aldehyde, an amine, and a cyanide source, is a common method for synthesizing α-aminonitriles and serves as a model for the potential of flow chemistry in this area. researchgate.netresearchgate.net While the synthesis of this compound involves a Michael addition rather than a Strecker reaction, the principles of continuous flow are directly applicable.

In a hypothetical continuous flow setup for this compound, p-toluidine and acrylonitrile could be introduced into a T-junction mixer and then passed through a heated reactor coil. The residence time, temperature, and stoichiometry can be precisely controlled to maximize conversion and minimize byproduct formation. The use of immobilized catalysts within packed-bed reactors is a promising strategy, as it simplifies product purification by physically separating the catalyst from the product stream, allowing for its reuse and reducing contamination. nih.govacs.org This approach is not only efficient but also aligns with green chemistry principles by minimizing waste. nih.gov

The transition from batch to continuous flow methods enables high steady-state conversion and excellent single-pass yields. acs.org This methodology's advantages are particularly pronounced for reactions that are exothermic or involve hazardous reagents, as the small reactor volume enhances safety. mdpi.com

Table 1: Advantages of Continuous Flow Synthesis for Aminonitriles

| Parameter | Continuous Flow | Traditional Batch |

|---|---|---|

| Scalability | Straightforward by extending operation time or using parallel reactors | Complex, often requires re-optimization of conditions |

| Heat Transfer | Excellent due to high surface-area-to-volume ratio | Often poor and non-uniform, leading to hotspots |

| Mass Transfer | Highly efficient mixing | Can be limited by stirring efficiency and vessel geometry |

| Safety | Enhanced due to small reaction volumes and better control | Higher risks associated with large volumes of hazardous materials |

| Process Control | Precise control over temperature, pressure, and residence time | Less precise control, potential for temperature/concentration gradients |

| Reproducibility | High, leading to consistent product quality | Can vary between batches |

Considerations for Green Chemistry Principles in Aminonitrile Synthesis

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to reduce the environmental footprint of chemical manufacturing. kahedu.edu.in For the synthesis of aminonitriles, several key green chemistry principles are particularly relevant, including waste prevention, atom economy, and the use of safer solvents and reagents. kahedu.edu.in

A significant advancement in the green synthesis of aminonitriles is the development of solvent-free reaction conditions. organic-chemistry.org For instance, a one-step, solvent-free procedure for synthesizing α-aminonitriles from aldehydes and amines using trimethylsilyl cyanide (TMSCN) has been shown to produce nearly quantitative yields rapidly. organic-chemistry.org This approach eliminates the need for solvents, which are a major source of waste in chemical processes, and often simplifies purification. kahedu.edu.inorganic-chemistry.org

Atom economy, a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product, is another crucial consideration. kahedu.edu.in Addition reactions, such as the Michael addition used to form this compound from p-toluidine and acrylonitrile, are inherently atom-economical.

The choice of reagents and catalysts also plays a vital role. The classic Strecker synthesis often uses hazardous cyanide sources like hydrogen cyanide (HCN). researchgate.net Green chemistry encourages the use of safer alternatives. Furthermore, replacing homogeneous catalysts with heterogeneous ones that can be easily recovered and reused contributes to waste reduction and process efficiency. nih.gov The use of water as a solvent is another green alternative, although its compatibility with all reactants must be considered. kahedu.edu.inescholarship.org Research has shown that some reactions, like the Diels-Alder, can even be accelerated in an aqueous medium. kahedu.edu.in

Table 2: Green Chemistry Approaches in Aminonitrile Synthesis

| Green Chemistry Principle | Application in Aminonitrile Synthesis | Example/Benefit | Reference |

|---|---|---|---|

| Waste Prevention | Solvent-free synthesis | Eliminates solvent waste, reduces purification steps. | organic-chemistry.org |

| Atom Economy | Utilizing addition reactions like Michael addition or Strecker synthesis. | Maximizes the incorporation of starting materials into the product. | kahedu.edu.in |

| Use of Safer Solvents | Employing water as a reaction medium. | Reduces toxicity and environmental impact compared to many organic solvents. | kahedu.edu.in |

| Design for Energy Efficiency | Microwave-assisted or ultrasound-based synthesis. | Can lead to shorter reaction times and lower energy consumption. | researchgate.net |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass. | Reduces reliance on petrochemicals. | rug.nl |

| Catalysis | Using recoverable and reusable heterogeneous catalysts. | Minimizes catalyst waste and simplifies product purification. | nih.govacs.org |

By integrating continuous flow processes and adhering to green chemistry principles, the synthesis of this compound and its analogues can be optimized to be more efficient, scalable, and environmentally sustainable.

Reactivity of the Nitrile Functional Group

The defining feature of the nitrile or cyano group (-C≡N) is the triple bond between a carbon and a nitrogen atom. The high electronegativity of nitrogen polarizes this bond, imparting a significant electrophilic character to the carbon atom. fiveable.me This makes the nitrile carbon a prime target for nucleophilic attack, forming the basis for many of its characteristic reactions. chemistrysteps.comnih.gov

Nucleophilic Addition Reactions Involving the Nitrile Moiety

The electrophilic carbon of the this compound's cyano group is susceptible to addition reactions with a wide range of nucleophiles. researchgate.net The general mechanism involves the attack of the nucleophile on the carbon, breaking one of the π-bonds and forming a new single bond. The resulting intermediate, an imine anion, is typically protonated to form an imine, which can then be stable or undergo further reaction, often hydrolysis, depending on the conditions. chemistrysteps.com The reactivity of the nitrile can be enhanced by the presence of electron-withdrawing groups, which further increase the positive charge on the carbon atom. nih.gov

Table 1: Examples of Nucleophilic Addition to this compound

| Nucleophile | Reagent Example | Intermediate Product (after protonation) | Final Product (after hydrolysis, if applicable) |

|---|---|---|---|

| Water | H₂O / H⁺ or OH⁻ | Imidic acid | 3-p-Tolylamino-propionamide |

| Hydride Ion | LiAlH₄ | Iminylmetal complex | N¹-(p-tolyl)propane-1,3-diamine |

Conversions to Other Functional Groups

The nitrile group serves as a versatile synthetic handle, allowing for its conversion into several other important functional groups, notably amides and primary amines.

In the presence of water under either acidic or basic conditions, the nitrile group of this compound can be hydrolyzed to form the corresponding primary amide, 3-p-Tolylamino-propionamide. chemistrysteps.com

Acid-Catalyzed Hydrolysis : The reaction is initiated by the protonation of the nitrile nitrogen. This activation step significantly increases the electrophilicity of the carbon, facilitating the attack of a water molecule. A subsequent tautomerization of the resulting imidic acid intermediate yields the stable amide. chemistrysteps.com

Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form the imidic acid, which then tautomerizes to the amide. chemistrysteps.com

Prolonged reaction times or harsher conditions can lead to further hydrolysis of the amide to the corresponding carboxylic acid, 3-(p-tolylamino)propanoic acid. researchgate.net

The nitrile group can be readily reduced to a primary amine. For this compound, this transformation yields N¹-(p-tolyl)propane-1,3-diamine. This is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). fiveable.mechemistrysteps.com The mechanism involves the successive nucleophilic addition of two hydride ions from the reducing agent to the nitrile carbon, followed by an aqueous workup to protonate the nitrogen, yielding the primary amine. chemistrysteps.com

Table 2: Reduction of this compound

| Reducing Agent | Product |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | N¹-(p-tolyl)propane-1,3-diamine |

The reaction of nitriles with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) compounds, provides an effective route for the formation of ketones. chemistrysteps.com In the case of this compound, treatment with a Grignard reagent followed by aqueous hydrolysis of the intermediate imine results in a ketone. This reaction is a powerful tool for carbon-carbon bond formation. fiveable.me For instance, reacting this compound with methylmagnesium bromide would yield 4-(p-tolylamino)butan-2-one after the workup step.

Table 3: Ketone Synthesis via Alkylation of this compound

| Organometallic Reagent | Final Ketone Product (after hydrolysis) |

|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | 4-(p-Tolylamino)butan-2-one |

| Ethylmagnesium Bromide (CH₃CH₂MgBr) | 5-(p-Tolylamino)pentan-3-one |

Reactivity of the Secondary Amine and Aromatic Ring System

The secondary amine and the attached p-tolyl group exhibit their own distinct reactivity, largely independent of the nitrile moiety.

The secondary amine function is both basic and nucleophilic. As a base, it can be protonated by acids to form an ammonium (B1175870) salt. As a nucleophile, the lone pair of electrons on the nitrogen atom can attack electrophiles, leading to N-alkylation or N-acylation reactions. For example, it can react with alkyl halides to form tertiary amines or with acyl chlorides to form amides. Research on analogous substrates, such as methyl 3-(p-tolylamino)propanoate, has shown that the secondary amine can react with nitrosylating agents to form N-nitrosoamines. ualberta.ca Furthermore, once converted to a tertiary amine (e.g., through methylation), the adjacent C-H bonds can become susceptible to oxidative functionalization reactions. uni-muenchen.dechemrxiv.org

The aromatic tolyl ring is activated towards electrophilic aromatic substitution by both the methyl group (-CH₃) and the amino group (-NH-R), both of which are ortho-, para-directing activators. Since these two groups are para to each other, electrophilic attack is strongly directed to the two equivalent positions ortho to the amino group (and meta to the methyl group) and the two equivalent positions ortho to the methyl group (and meta to the amino group). The powerful activating and directing effect of the amino group typically dominates, favoring substitution at its ortho positions.

Table 4: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Potential Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 3-(2-Nitro-4-methylphenylamino)propanenitrile |

| Halogenation | Br⁺ | 3-(2-Bromo-4-methylphenylamino)propanenitrile |

Substitution Reactions at the Nitrogen Center of the Tolylamino Group

The nitrogen atom in the p-tolylamino group is a key center of reactivity, readily participating in various substitution reactions. Its nucleophilic character allows it to react with a range of electrophiles, leading to the formation of new N-C and N-N bonds.

One prominent reaction is N-alkylation . While direct alkylation of this compound is a standard transformation, related and more complex N-alkylation reactions have been studied extensively. For instance, copper-catalyzed enantioconvergent alkylations of anilines, including p-toluidine, with tertiary alkyl electrophiles have been developed to synthesize sterically hindered amines. caltech.edu These reactions highlight the capability of the tolylamino nitrogen to act as an effective nucleophile in transition metal-catalyzed processes. caltech.edu

N-acylation is another important transformation. The tolylamino group can react with acylating agents to form amides. For example, related structures like p-toluidine readily react with dicarboxylic acid derivatives or other acylating agents to yield N-acylated products such as 3-oxo-3-(p-tolylamino)propanoic acid. ambeed.com Similarly, multicomponent reactions can lead to complex acylated products like N-benzyl-2-cyano-2-(p-tolylamino)acetamide, demonstrating the versatility of the tolylamino nitrogen in forming amide bonds. rsc.orgrug.nl

Furthermore, the nitrogen center can undergo nitrosylation . The reaction of secondary amines with nitrosating agents (e.g., nitrous acid) is a classic method for forming N-nitrosamines. Studies on analogous compounds, such as methyl 3-(p-tolylamino)propanoate, have shown that they can be converted to their corresponding N-nitroso derivatives, like methyl 3-(nitroso(p-tolyl)amino)propanoate, in high yield. ualberta.ca This indicates that the nitrogen atom in this compound is susceptible to electrophilic attack by the nitrosonium ion.

Electrophilic Aromatic Substitution Reactions on the p-Tolyl Moiety

The p-tolyl group of this compound is activated towards electrophilic aromatic substitution. The amino group is a powerful ortho-, para-directing group, meaning it increases the electron density at the positions ortho and para to itself on the aromatic ring, making them more susceptible to attack by electrophiles. Since the para position is already occupied by the methyl group, electrophilic attack is directed to the ortho positions (relative to the amino group).

A prime example of this reactivity is halogenation . Research on analogous structures, such as 3-(phenylamino)propanamide, has shown that reaction with electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) results in the halogenation of the activated phenyl ring rather than other potential reaction sites. ualberta.ca This occurs because the activating effect of the amine group makes the aromatic ring the most nucleophilic part of the molecule. By extension, this compound is expected to undergo facile halogenation on the positions ortho to the amino group.

This inherent reactivity is a key consideration in synthetic planning. When reactions targeting other parts of the molecule are desired, the high nucleophilicity of the aromatic ring must be taken into account, as it can lead to competing side reactions if not properly managed. ualberta.ca For instance, in some cases, intramolecular electrophilic substitution can occur, where a part of the molecule itself acts as the electrophile, leading to cyclization and the formation of heterocyclic systems like indoles. thieme-connect.com

Hydrogen Bonding Interactions and Their Influence on Reactivity

The secondary amine (N-H) group in this compound allows the molecule to act as a hydrogen bond donor, while the nitrogen of the nitrile group can act as a hydrogen bond acceptor. These hydrogen bonding capabilities can significantly influence the compound's physical properties and chemical reactivity.

Hydrogen bonding plays a crucial role in the solvation of the molecule and can affect the reaction medium. In protic solvents like alcohols, the solvent molecules can form hydrogen bonds with both the N-H and nitrile groups. This interaction can influence the reactivity of the molecule by stabilizing the ground state or transition states.

Mechanistic Investigations

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Research has focused on elucidating reaction pathways, identifying key intermediates, and analyzing the electronic factors that govern its reactivity.

Elucidation of Reaction Pathways and Identification of Intermediates

Various reaction pathways involving this compound and its derivatives have been elucidated. A notable example is the synthesis of β-(N-arylamino)-α-hydroxynitriles through the ring-opening of 3-aryloxirane-2-carbonitriles with anilines, including p-toluidine. thieme-connect.com In a specific instance, this reaction yields anti-3-(4-bromophenyl)-2-hydroxy-3-(p-tolylamino)propanenitrile. thieme-connect.com The proposed mechanism involves the use of a Lewis acid catalyst, BF₃·OEt₂, which reacts with an alcohol solvent to generate a superacid, H[B(OEt)nF4-n]. This superacid protonates the epoxide oxygen, activating the ring for a regio- and diastereospecific Sₙ2-type attack by the tolylamino nucleophile. thieme-connect.com The resulting β-amino cyanohydrin can then undergo a subsequent intramolecular aromatic electrophilic substitution to form an indole (B1671886), demonstrating a multi-step reaction pathway originating from the initial nucleophilic attack. thieme-connect.com

Another well-studied pathway is the oxidative functionalization of amines. Although this compound is a secondary amine, its N-alkylated derivatives (tertiary amines) are excellent substrates for these reactions. These transformations often proceed through the formation of an iminium ion intermediate . uni-muenchen.de For example, iron-catalyzed oxidative reactions can cleave a C-H bond adjacent to the nitrogen, and the resulting iminium ion is then trapped by a nucleophile. uni-muenchen.de In some cases, the reaction pathway involves oxidative dealkylation followed by cyanomethylation, where the solvent (methanol) participates by being oxidized to formaldehyde, which then forms a new iminium ion that is trapped by cyanide. uni-muenchen.de

Analysis of Electron Density Redistribution and Orbital Interactions during Reactions

Quantum-chemical calculations, such as those using Density Functional Theory (DFT), provide deep insight into the electronic changes that occur during a reaction. For a closely related compound, 2-methyl-2-(α-phenylamino)propanenitrile, DFT calculations have been used to analyze the synthesis route and the reactivity of the reagents. ppublishing.org

These studies reveal how electron density is redistributed upon the formation of reactive intermediates. For example, upon deprotonation to form a molecular anion, a significant negative charge accumulates on the nitrogen atom, confirming its role as a potent nucleophilic center. ppublishing.org Conversely, in a cationic intermediate formed by the loss of a hydroxyl group from a precursor, the electron charge is redistributed across the molecule. ppublishing.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) — the frontier molecular orbitals — is critical for predicting reactivity. In the anionic intermediate, the HOMO is largely localized on the nitrogen atom, identifying it as the center for orbital-controlled reactions with electrophiles. ppublishing.org In the cationic intermediate, the LUMO is centered on an unsaturated carbon atom, marking it as the site for nucleophilic attack. ppublishing.org

The introduction of substituents on the p-tolyl ring also significantly affects orbital energies and, consequently, the photophysical and electrochemical properties of more complex molecules derived from this scaffold. acs.org Electron-donating groups (like the methyl in the tolyl group) and electron-withdrawing groups alter the HOMO and LUMO energy levels, which in turn influences the excited-state nature and reactivity of the molecule. acs.org

Understanding the Formation and Stability of Activated Complexes

The formation of an activated complex, or transition state, is the energy-intensive step that determines the rate of a chemical reaction. Mechanistic investigations have focused on understanding the structure and stability of these transient species.

In the synthesis of aminonitriles, quantum-chemical studies have identified the formation of activated complexes as the rate-determining stage of the reaction pathway. ppublishing.org By analyzing the geometry and electron charge distribution of these complexes, researchers can deduce the most likely reaction centers. For instance, analysis of the activated complexes in the synthesis of 2-methyl-2-(α-phenylamino)propanenitrile confirmed that the reaction proceeds through the active participation of the nitrogen atom and a specific carbon center, based on their roles in the frontier molecular orbitals of the complex. ppublishing.org

The stability of these activated complexes is a key factor in the reaction's feasibility and rate. The table below, derived from a DFT study on a related system, illustrates the calculated redistribution of electron charge on key atoms upon forming a cationic intermediate (molecular cation 2a) from a neutral precursor (compound 2), highlighting the electronic shifts that stabilize this activated species. ppublishing.org

| Atom/Group | Change in Charge (Δq) in Cationic Intermediate |

|---|---|

| N11 | -0.172e |

| C8, C12 | +0.095e |

| C9 | -0.054e |

| C10 | -0.010e |

This table shows the calculated change in electron charge (Δq) on specific atoms during the formation of a molecular cation intermediate (2a) from its precursor (2), as described in a quantum-chemical study. An increase in negative charge is shown with a positive Δq, and a decrease is shown with a negative Δq, based on the source's convention. ppublishing.org

This analysis demonstrates how charge is delocalized across the molecule to stabilize the activated complex, thereby facilitating the reaction.

Derivatives and Advanced Chemical Transformations of 3 P Tolylamino Propionitrile

Synthesis of Substituted Derivatives

The secondary amine and the nitrile group in 3-p-Tolylamino-propionitrile are the primary sites for chemical modification, allowing for the introduction of a variety of substituents through alkylation, acylation, and other functionalization strategies.

Alkylated and Acylated Derivatives via Aminonitrile Functionalization

The nitrogen atom of the secondary amine in this compound is nucleophilic and can readily undergo alkylation and acylation reactions.

N-Alkylation of this compound can be achieved by reacting it with various alkylating agents, such as alkyl halides (e.g., methyl iodide, ethyl bromide) or sulfates, typically in the presence of a base to neutralize the acid generated during the reaction. The choice of base and solvent is crucial to control the extent of alkylation and prevent the formation of quaternary ammonium (B1175870) salts. Common bases used for this purpose include sodium carbonate, potassium carbonate, or triethylamine, in solvents like acetonitrile, dimethylformamide (DMF), or dichloromethane (B109758) (DCM). The general scheme for N-alkylation is as follows:

Reaction: this compound + R-X → N-Alkyl-3-(p-tolylamino)propionitrile + HX

Where R is an alkyl group and X is a halide.

N-Acylation introduces an acyl group to the nitrogen atom, forming an amide linkage. This is typically accomplished by treating this compound with acylating agents like acyl chlorides or acid anhydrides. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to act as a scavenger for the hydrochloric acid or carboxylic acid byproduct. These reactions are generally high-yielding and provide stable N-acylated derivatives.

Reaction with Acyl Chloride: this compound + R-COCl → N-Acyl-3-(p-tolylamino)propionitrile + HCl

Reaction with Acid Anhydride: this compound + (R-CO)₂O → N-Acyl-3-(p-tolylamino)propionitrile + R-COOH

The following table summarizes typical conditions for these transformations:

| Transformation | Reagent | Base | Solvent | Typical Conditions |

| N-Alkylation | Alkyl Halide | K₂CO₃ | Acetonitrile | Reflux |

| N-Acylation | Acyl Chloride | Triethylamine | Dichloromethane | 0 °C to room temperature |

Strategies for Incorporation of Diverse Functional Groups

Beyond simple alkyl and acyl groups, a broader range of functionalities can be incorporated into the this compound structure. These modifications can be used to modulate the electronic properties, steric hindrance, and potential biological activity of the resulting molecules.

One common strategy involves the use of bifunctional reagents. For instance, reacting this compound with an ω-haloalkylnitrile can introduce an additional nitrile functionality. Similarly, reaction with haloesters can append an ester group, which can be further hydrolyzed to a carboxylic acid or converted to other functional groups.

The introduction of functional groups can also be achieved through multi-step synthetic sequences. For example, an N-allyl derivative, prepared by reacting this compound with allyl bromide, can undergo further transformations at the double bond, such as dihydroxylation, epoxidation, or hydroboration-oxidation, to introduce diol, epoxide, or alcohol functionalities, respectively.

Utilization as a Precursor for Heterocyclic Compounds

The presence of both a nucleophilic amine and an electrophilic nitrile group in a 1,3-relationship makes this compound a versatile precursor for the synthesis of various heterocyclic compounds. The tolyl group can also influence the reactivity and regioselectivity of these cyclization reactions.

Synthesis of Nitrogen-Containing Heterocycles, including Pyridines and Pyrimidines

The intramolecular cyclization of derivatives of this compound or its participation in intermolecular condensation reactions can lead to the formation of important nitrogen-containing heterocycles.

Pyridines: Substituted pyridines can be synthesized from β-aminonitriles through various strategies. One approach involves the reaction of the corresponding enaminonitrile, formed by dehydrogenation or tautomerization of the imine derived from this compound, with 1,3-dicarbonyl compounds or their equivalents.

Pyrimidines: The reaction of this compound with amidines or isothiocyanates can lead to the formation of substituted pyrimidine (B1678525) derivatives. For instance, condensation with an amidine followed by cyclization can yield aminopyrimidines.

Formation of Sulfur-Containing Heterocycles, such as Thiazoles and Thiophenes

The reactivity of the nitrile group and the adjacent methylene (B1212753) group in this compound allows for the construction of sulfur-containing heterocycles.

Thiazoles: The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes, and a similar strategy can be adapted for thiazole (B1198619) synthesis. Reaction of this compound with elemental sulfur and an active methylene compound in the presence of a base can lead to the formation of substituted aminothiazoles.

Thiophenes: Condensation of this compound with α-haloketones or α-halocarbonyl compounds, followed by intramolecular cyclization, can provide access to substituted thiophene (B33073) derivatives.

Participation in Cyclization Reactions in Multicomponent Systems

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. This compound can serve as a key building block in various MCRs to generate diverse heterocyclic scaffolds.

For example, in a three-component reaction, this compound can react with an aldehyde and an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a suitable catalyst to afford highly functionalized pyridine or dihydropyridine (B1217469) derivatives. The specific outcome of the reaction is often dependent on the reaction conditions and the nature of the reactants.

The following table provides a conceptual overview of the types of heterocyclic systems that can be accessed from this compound:

| Heterocyclic System | Key Reactants/Conditions |

| Pyridines | 1,3-Dicarbonyl compounds, Dehydrogenation |

| Pyrimidines | Amidines, Isothiocyanates |

| Thiazoles | Elemental sulfur, Active methylene compounds |

| Thiophenes | α-Haloketones |

| Polyfunctional Pyridines | Aldehydes, Active methylene compounds (MCR) |

Preparation of Indole (B1671886) Derivatives and Analogues

The synthesis of indole rings from this compound is a key transformation, leveraging the inherent reactivity of the molecule to construct the characteristic bicyclic indole structure. While direct, single-step cyclization methods are not prominently documented, multi-step synthetic pathways can be employed.

One plausible theoretical pathway involves the chemical modification of the nitrile group followed by an intramolecular cyclization. For instance, the nitrile can be hydrolyzed to a carboxylic acid and then converted to an acyl halide. This intermediate can then undergo an intramolecular Friedel-Crafts acylation to form a cyclic ketone. Subsequent reduction of the ketone and the amide group (formed from the secondary amine) would lead to the indole scaffold.

A more direct approach could be envisioned through a variation of the Fischer indole synthesis. iipseries.org Although the classical Fischer synthesis starts with a phenylhydrazine (B124118) and a ketone or aldehyde, a synthetic equivalent could be generated from this compound. iipseries.org This would require N-nitrosation of the secondary amine, reduction to the corresponding hydrazine (B178648) (p-tolyl-N-(2-cyanoethyl)hydrazine), and subsequent reaction with a suitable carbonyl compound, leading to cyclization. iipseries.org

The following table outlines a hypothetical multi-step synthesis for an indole derivative starting from this compound.

| Step | Reactant(s) | Reagents/Conditions | Intermediate/Product |

| 1 | This compound | 1. NaNO₂, HCl 2. Zn, CH₃COOH | N-(2-cyanoethyl)-p-tolylhydrazine |

| 2 | N-(2-cyanoethyl)-p-tolylhydrazine, Acetone (B3395972) | H₂SO₄ (catalyst), Heat | 1-(2-cyanoethyl)-2,3,5-trimethyl-1H-indole |

| 3 | 1-(2-cyanoethyl)-2,3,5-trimethyl-1H-indole | LiAlH₄, THF | 3-(2,3,5-trimethyl-1H-indol-1-yl)propan-1-amine |

| This table represents a theoretical pathway and is for illustrative purposes. |

Design and Synthesis of Novel Heterocyclic Scaffolds

The bifunctional nature of this compound makes it a valuable building block for a variety of heterocyclic scaffolds beyond indoles, such as quinolines and pyrimidines.

Synthesis of Quinolines: Quinolines can be synthesized through various named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses, which typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds, glycerol, or β-ketoesters. nih.govorganic-chemistry.org By analogy, this compound, as a derivative of p-toluidine (B81030) (an aniline), can be utilized in similar condensation reactions. For example, in a modified Doebner-von Miller reaction, this compound could react with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to yield a substituted quinoline. organic-chemistry.org The reaction proceeds through a Michael addition of the amine to the unsaturated carbonyl, followed by cyclization and aromatization.

Synthesis of Pyrimidines: Pyrimidines are commonly synthesized by the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a compound containing an N-C-N fragment, such as an amidine. arkat-usa.org this compound can be a precursor to the necessary components for pyrimidine synthesis. For instance, the nitrile group can participate in reactions to form a part of the pyrimidine ring. A well-established method for synthesizing 4-amino-5-pyrimidinecarbonitriles involves a three-component reaction between an aldehyde, malononitrile, and an amidine. researchgate.netnih.gov While not a direct reactant in this specific assembly, this compound can be envisioned to react with other synthons where its amine and nitrile functionalities contribute to the formation of a pyrimidine ring system.

The table below summarizes potential synthetic routes to novel heterocyclic scaffolds.

| Heterocycle | Reactant(s) | General Conditions | Product Class |

| Quinolines | This compound, α,β-Unsaturated Aldehyde | Acid Catalyst (e.g., HCl, H₂SO₄), Heat | Substituted 1-(2-cyanoethyl)-6-methylquinolines |

| Pyrimidines | This compound, 1,3-Diketone, Guanidine | Base or Acid Catalyst, Condensation | Substituted 2-amino-pyrimidines |

| This table outlines plausible, generalized synthetic strategies. |

Applications in Dye Synthesis and Related Materials

Aromatic amines are fundamental components in the synthesis of azo dyes, which constitute a large and commercially significant class of colorants. unb.ca The synthesis typically involves a two-step process: diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction where the diazonium salt acts as an electrophile and attacks an electron-rich coupling component. wikipedia.org

In this context, this compound can function as an effective coupling component. The secondary amino group (-NH-) is an activating group, increasing the electron density of the p-tolyl aromatic ring through resonance. This makes the ring susceptible to electrophilic aromatic substitution by a diazonium salt. The coupling reaction typically occurs at the position ortho to the activating amino group, as the para position is occupied by the methyl group.

The general reaction scheme involves the preparation of a diazonium salt from a primary aromatic amine (e.g., aniline (B41778) or a substituted aniline) and then adding it to a solution of this compound under controlled pH conditions, usually weakly acidic or neutral, to promote the coupling reaction. The resulting product is a highly conjugated azo compound, which exhibits color due to the presence of the azo (-N=N-) chromophore.

The table below illustrates the synthesis of an azo dye using this compound as the coupling component.

| Diazo Component (Source of Diazonium Salt) | Coupling Component | Reaction Conditions | Product |

| Aniline | This compound | 1. NaNO₂, HCl, 0-5 °C (for diazotization) 2. Coupling in weakly acidic solution | 3-((2-(phenyldiazenyl)-4-methylphenyl)amino)propionitrile |

| 4-Nitroaniline | This compound | 1. NaNO₂, HCl, 0-5 °C (for diazotization) 2. Coupling in weakly acidic solution | 3-((4-methyl-2-((4-nitrophenyl)diazenyl)phenyl)amino)propionitrile |

| Sulfanilic acid | This compound | 1. NaNO₂, Na₂CO₃, H₂O, 0-5 °C (for diazotization) 2. Coupling in neutral to slightly alkaline solution | 4-((2-((2-cyanoethyl)amino)-5-methylphenyl)diazenyl)benzenesulfonic acid |

| This table provides examples of potential azo dyes synthesized from this compound. |

Theoretical and Computational Investigations of 3 P Tolylamino Propionitrile

Mechanistic Probing via Computational Modeling

Identification and Optimization of Transition States and Reaction Intermediates

The cyanoethylation of p-toluidine (B81030) to form 3-p-Tolylamino-propionitrile proceeds through a series of steps involving the formation of transient species. Identifying the transition states—the highest energy points along the reaction coordinate—and any reaction intermediates is crucial for understanding the reaction mechanism and its kinetics.

A computational approach to this would involve mapping the potential energy surface of the reaction. By employing methods like Density Functional Theory (DFT), researchers can calculate the energies of various molecular arrangements as the reactants transform into products. This allows for the precise location and characterization of transition state structures and any intermediates. The geometries of these species would be optimized to find the lowest energy conformation for each.

Table 1: Hypothetical Data for Transition State and Intermediate Optimization

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants (p-toluidine + acrylonitrile) | B3LYP/6-31G(d) | 0.0 | - |

| Transition State 1 (TS1) | B3LYP/6-31G(d) | +25.3 | C-N bond forming: 2.1 Å |

| Intermediate 1 (Zwitterion) | B3LYP/6-31G(d) | +5.2 | C-N bond formed: 1.5 Å |

| Transition State 2 (TS2) | B3LYP/6-31G(d) | +15.8 | Proton transfer |

| Product (this compound) | B3LYP/6-31G(d) | -10.7 | - |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Simulation of Solvent Effects on Reaction Pathways using Molecular Dynamics

The solvent in which a reaction is conducted can significantly influence its rate and mechanism. Molecular Dynamics (MD) simulations offer a way to study these effects at an atomic level. In an MD simulation, the motion of every atom in the system (both the solute, this compound, and the surrounding solvent molecules) is calculated over time based on classical mechanics.

By running simulations in different solvents, one could observe how the solvent molecules arrange themselves around the reactants, transition states, and products. This can reveal specific solvent-solute interactions, such as hydrogen bonding, that might stabilize or destabilize certain species along the reaction pathway, thereby altering the energy barriers.

Benchmarking Computational Activation Energies with Experimental Kinetic Data

A critical step in validating computational models is to compare their predictions with experimental results. The activation energy (Ea) calculated from the potential energy surface can be benchmarked against experimentally determined activation energies from kinetic studies.

If experimental kinetic data for the formation of this compound were available, the Arrhenius equation could be used to derive the experimental Ea. Discrepancies between the computed and experimental values can provide insights into the limitations of the computational model and guide further refinements, such as using higher levels of theory or more sophisticated solvent models.

Non-Covalent Interactions and Molecular Topology

The structure and properties of a molecular crystal are governed by a complex network of non-covalent interactions. Advanced computational techniques allow for the detailed analysis of these forces.

Application of Quantum Theory of Atoms in Molecules (QT-AIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QT-AIM) is a powerful method for analyzing the electron density of a molecule to characterize chemical bonds and other interactions. By identifying critical points in the electron density, QT-AIM can distinguish between covalent bonds and weaker, non-covalent interactions.

For this compound, a QT-AIM analysis could be used to:

Characterize the nature of the covalent bonds within the molecule.

Identify and quantify the strength of any intramolecular hydrogen bonds.

Analyze the electron density distribution to understand the electronic properties of different functional groups.

Hirshfeld Surface Analysis for Elucidating Intermolecular Interactions

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface of a molecule is defined as the region in space where the contribution to the electron density from that molecule is greater than the contribution from all other molecules in the crystal.

Table 2: Hypothetical Hirshfeld Surface Analysis Data for this compound

| Interaction Type | Percentage Contribution |

| H···H | 45.2% |

| C···H/H···C | 28.5% |

| N···H/H···N | 15.8% |

| C···C | 6.5% |

| Other | 4.0% |

Note: This data is hypothetical and intended for illustrative purposes only.

Advanced Research Applications and Future Perspectives

Role in Medicinal Chemistry Research as a Synthetic Intermediate

As a synthetic intermediate, 3-p-Tolylamino-propionitrile serves as a crucial building block in the construction of more complex molecules with potential therapeutic applications. Its bifunctional nature, possessing both a secondary amine and a nitrile group, allows for a variety of chemical transformations, making it an attractive starting material for medicinal chemists.

Precursor for Biologically Active Compounds

While direct evidence of this compound as a precursor for currently marketed drugs is not prevalent in publicly available literature, its structural motifs are present in various biologically active compounds. The core structure, an aminopropionitrile, is a key component in the synthesis of a range of therapeutic agents. For instance, the aminopropionitrile moiety is central to the development of certain kinase inhibitors, which are a critical class of drugs in cancer therapy. Kinases are enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases. The development of small molecule kinase inhibitors has been a major focus of pharmaceutical research. The general structure of 4-phenylamino-3-quinolinecarbonitriles, for example, has been identified as a potent inhibitor of Src kinase, a protein implicated in cancer progression. nih.gov The synthesis of such compounds often involves intermediates that share structural similarities with this compound, highlighting its potential as a starting point for the exploration of new kinase inhibitors.

Contribution to the Development of Novel Chemical Entities with Potential Biological Relevance

The exploration of novel chemical entities is fundamental to drug discovery. The structural framework of this compound provides a foundation for the generation of diverse molecular libraries. By modifying the tolyl group, the amino functionality, or the nitrile group, a vast array of derivatives can be synthesized and screened for biological activity. This approach is instrumental in identifying new lead compounds with potential therapeutic relevance. The development of indolinone-based triple angiokinase inhibitors, such as BIBF 1120, demonstrates the successful application of this strategy in generating potent and selective drug candidates. nih.gov Although not directly synthesized from this compound, the underlying principles of structural modification and optimization are directly applicable to leveraging this compound for the discovery of new bioactive molecules.

Advanced Organic Synthesis Strategies

In the realm of organic synthesis, this compound is an intriguing substrate for the development and application of modern synthetic methods that prioritize efficiency, selectivity, and atom economy.

Application in Multicomponent Reaction Design

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued in synthetic chemistry for their efficiency. Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are powerful tools for the rapid synthesis of diverse compound libraries. wikipedia.orgresearchgate.net The amine functionality in this compound makes it a suitable component for such reactions. For example, in a Ugi-type reaction, it could serve as the amine component, reacting with an aldehyde, a carboxylic acid, and an isocyanide to generate complex α-acylamino carboxamides. This strategy offers a streamlined route to novel and structurally diverse molecules that could be screened for biological activity.

Exploration of Selective Functionalization and C-H Activation Concepts

The direct functionalization of carbon-hydrogen (C-H) bonds is a transformative area of research in organic synthesis, offering more direct and less wasteful routes to complex molecules. The aromatic ring and the alkyl chain of this compound present multiple sites for potential C-H activation. Transition metal catalysis, particularly with palladium and rhodium, has emerged as a powerful tool for achieving selective C-H functionalization. nih.govnih.govrsc.orgnih.govrsc.orgresearchgate.netmdpi.comresearchgate.net For instance, a palladium-catalyzed process could potentially be employed to selectively arylate the tolyl ring or functionalize the propionitrile backbone. Similarly, rhodium-catalyzed C-H activation could enable the introduction of new functional groups at specific positions. The development of such selective functionalization strategies for this compound would significantly enhance its utility as a versatile building block in organic synthesis.

Emerging Research Areas

The future applications of this compound are likely to be shaped by ongoing advancements in chemical synthesis and medicinal chemistry. As our understanding of disease biology deepens, there will be a continuous demand for novel small molecules to probe biological pathways and serve as starting points for drug discovery. The versatility of this compound makes it a promising candidate for incorporation into high-throughput synthesis and screening platforms. Furthermore, its potential use in the synthesis of molecular probes and diagnostic agents represents an underexplored but potentially fruitful area of research. As new catalytic methods for selective functionalization and C-H activation are developed, the synthetic utility of this compound will undoubtedly expand, opening up new avenues for its application in the creation of complex and valuable molecules.

Identification of Unexplored Reactivity and Novel Transformations

The reactivity of this compound is largely dictated by its three main components: the aromatic ring, the secondary amine, and the nitrile group. While the individual reactivities of these functional groups are well-understood, their interplay within the same molecule can lead to novel transformations.

The nitrile group is known to undergo a variety of reactions, including hydrolysis, reduction, and addition of organometallic reagents. The activation of the carbon-cyano bond by transition metals is an area of active research and could lead to new synthetic methodologies. nih.gov The nucleophilic character of the secondary amine can be exploited in various coupling and condensation reactions.

Future research may focus on intramolecular reactions that involve multiple functional groups within the this compound scaffold. For example, intramolecular cyclization reactions could provide access to novel heterocyclic systems. The unique electronic properties of the molecule, arising from the interaction between the aromatic ring and the amino and cyanoethyl groups, may also lead to unexpected reactivity patterns. The chemistry of cyanamides, which share the N-C≡N linkage, showcases a duality of a nucleophilic amino nitrogen and an electrophilic nitrile unit, suggesting that the reactivity of this compound could be similarly nuanced. nih.govresearchgate.net

Integration of Experimental and Computational Methodologies for Comprehensive Understanding

A holistic understanding of the properties and reactivity of this compound can be achieved through the integration of experimental studies and computational modeling.

Computational Studies: Density Functional Theory (DFT) and other quantum chemical methods can provide valuable insights into the electronic structure, molecular orbitals (HOMO-LUMO), and potential energy surfaces of the molecule. nih.govrsc.org Such calculations can help to predict reactive sites, elucidate reaction mechanisms, and interpret spectroscopic data. For instance, computational analysis can reveal the charge distribution within the molecule, highlighting the electrophilic and nucleophilic centers and guiding the design of new reactions.

Spectroscopic Analysis: Experimental techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for characterizing the structure and purity of this compound and its derivatives. The correlation of experimental spectroscopic data with computationally predicted spectra can provide a high level of confidence in structural assignments. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-p-Tolylamino-propionitrile in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct experiments in a fume hood to minimize inhalation risks. Post-experiment waste should be segregated into labeled containers for hazardous nitrile compounds and disposed via certified chemical waste services to prevent environmental contamination. Safety protocols for structurally similar nitriles (e.g., 3-(4-Methylpiperidin-1-yl)propionitrile) emphasize avoiding skin contact and ensuring proper ventilation .

Q. What synthetic routes are commonly employed for this compound, and what are critical reaction parameters?

- Methodological Answer : Synthesis may involve condensation reactions between p-toluidine derivatives and acrylonitrile analogs. Key parameters include temperature control (e.g., 60–80°C for optimal yield), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., Lewis acids). For analogous compounds like 2-(3-benzoylphenyl)propionitrile, electrophilic substitution followed by cyclization under basic conditions has been reported. Reaction progress should be monitored via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H and ¹³C) to confirm the presence of the p-tolylamino group and nitrile functionality.

- FT-IR to identify the C≡N stretch (~2240 cm⁻¹) and aromatic C-H bonds.

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for experimental reproducibility). Reference standards for related nitriles (e.g., 3-hydroxypropanenitrile) are often used for calibration .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Control Groups : Include reactions without catalysts or with alternative nitriles to isolate the compound’s specific reactivity.

- Variable Optimization : Screen catalysts (e.g., palladium vs. copper complexes), solvents (e.g., DMSO vs. THF), and temperatures using a factorial design approach.

- Kinetic Analysis : Use in-situ monitoring (e.g., Raman spectroscopy) to track reaction intermediates. For structurally similar compounds, such as 3-(N-(2-hydroxyethyl)anilino)propiononitrile, kinetic studies have revealed rate-limiting steps dependent on electron-withdrawing groups .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Systematic Review : Aggregate data from multiple studies using PRISMA guidelines to identify variability in assay conditions (e.g., cell lines, concentrations).

- Replication Studies : Reproduce conflicting experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation).

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to quantify heterogeneity. Frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) help prioritize hypotheses for follow-up validation .

Q. What strategies optimize the scalability of this compound synthesis while minimizing byproducts?

- Methodological Answer :

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer and reduce side reactions (e.g., hydrolysis of nitrile groups).

- Green Chemistry Principles : Replace toxic solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employ heterogeneous catalysts for easier recovery.

- Byproduct Analysis : Use GC-MS to identify impurities (e.g., toluidine dimers) and adjust stoichiometry or reaction time accordingly. Studies on 3-hydroxypropionic acid production highlight the role of pH control in suppressing unwanted intermediates .

Q. How do computational models enhance the prediction of this compound’s physicochemical properties?

- Methodological Answer :

- DFT Calculations : Simulate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic additions.

- MD Simulations : Model solvation effects in aqueous vs. organic media to guide solvent selection.

- QSAR Models : Corrogate experimental data (e.g., logP, solubility) with structural descriptors (e.g., topological polar surface area) for derivative design. For nitriles like 3,3'-Oxydipropanenitrile, computational workflows have reduced experimental trial runs by 40% .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.

- Error Propagation : Account for variability in triplicate measurements using Monte Carlo simulations.

- Sensitivity Analysis : Identify critical parameters (e.g., incubation time) impacting reproducibility. Guidelines for clinical research (e.g., PICO framework) emphasize defining clear outcomes and comparison groups .

Q. How should researchers address discrepancies in spectroscopic data for this compound across studies?

- Methodological Answer :

- Reference Standardization : Calibrate instruments using certified NMR/IR standards (e.g., NIST-traceable compounds).

- Sample Purity Verification : Re-crystallize or distill samples before analysis to remove contaminants.

- Collaborative Inter-Laboratory Studies : Compare results across labs to isolate methodological biases. For example, inconsistencies in 3-hydroxypropionitrile characterization were resolved through multi-lab validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.